tert-Butyl 3-bromo-4-chloro-5-fluorobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-bromo-4-chloro-5-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClFO2/c1-11(2,3)16-10(15)6-4-7(12)9(13)8(14)5-6/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIUNRGZGQZEKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C(=C1)Br)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Tert Butyl 3 Bromo 4 Chloro 5 Fluorobenzoate
Precursor Synthesis and Halogenation Strategies
The synthesis of the core intermediate, 3-bromo-4-chloro-5-fluorobenzoic acid, is the most challenging aspect of forming the target compound. This process involves the controlled, regioselective halogenation of a simpler benzoic acid derivative.
Synthesis of Halogenated Benzoic Acid Derivatives
The creation of multi-halogenated benzoic acids often starts with less complex precursors. For instance, the synthesis of related compounds like 3-bromo-4-fluorobenzoic acid can be achieved through various routes. One documented method begins with fluorobenzene, which undergoes a Friedel-Crafts acylation with acetyl chloride. The resulting ketone is then brominated, and subsequent oxidation of the acetyl group with a hypochlorite (B82951) solution yields the desired 3-bromo-4-fluorobenzoic acid. google.comgoogle.com Another approach involves the diazotization of an amino-substituted precursor, such as 3-amino-4-chlorobenzoic acid, followed by a Sandmeyer-type reaction with copper(I) bromide to introduce the bromine atom. sigmaaldrich.com
The oxidation of substituted toluenes is another common pathway. Toluenes halogenated on the aromatic ring can be oxidized to the corresponding benzoic acids using oxygen in the presence of cobalt and manganese catalysts. google.com These established methods provide a foundation for the synthesis of the more complex 3-bromo-4-chloro-5-fluorobenzoic acid, which would likely start from a fluorinated or chloro-fluorinated benzoic acid or toluene (B28343) derivative.
Regioselective Halogenation Approaches
Achieving the specific 3-bromo, 4-chloro, 5-fluoro substitution pattern is a significant synthetic hurdle. The directing effects of the existing substituents on the aromatic ring govern the position of incoming halogens. Both direct halogenation and alternative pathways must be considered to achieve the desired isomer.
Direct electrophilic halogenation introduces halogens onto the aromatic ring. The outcome is dictated by the electronic properties of the substituents already present. A carboxyl group is a deactivating, meta-directing group, while halogens are deactivating but ortho-, para-directing. In a polysubstituted ring, these competing influences can lead to a mixture of products, making regioselective synthesis challenging.
For example, the bromination of substrates with deactivating groups, such as nitrobenzene (B124822) or benzoic acid, can be achieved with high yields using potent brominating agents like sodium bromate (B103136) in the presence of a strong acid. researchgate.net The use of N-halosuccinimides (NCS, NBS, NIS) is another common method for the regioselective halogenation of arenes and heterocycles, often under mild conditions. acs.org Palladium-catalyzed C-H activation has also emerged as a powerful tool for the regioselective halogenation of specific positions guided by a directing group within the molecule. nih.gov The synthesis of 3-bromo-4-chloro-5-fluorobenzoate would likely involve a sequential halogenation strategy, where the directing effects of the fluorine and chlorine atoms are leveraged to introduce the bromine atom at the correct position.
| Starting Material | Reagent(s) | Product | Yield | Reference |
| Fluorobenzene | 1. Acetyl chloride, AlCl₃ 2. Bromine 3. Hypochlorite | 3-Bromo-4-fluorobenzoic acid | 87% | google.com |
| 4-Fluoronitrobenzene | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), Acetic acid | 3-Bromo-4-fluoronitrobenzene | 98.7% | researchgate.net |
| 4-Fluorobenzaldehyde | Sodium bromide, Hydrochloric acid, Sodium hypochlorite | 3-Bromo-4-fluorobenzaldehyde | 91.9% | google.com |
| Benzoic acid | Sodium bromate, Strong acid | Brominated benzoic acids | 85-98% | researchgate.net |
Decarboxylative halogenation, or halodecarboxylation, offers an alternative route that can provide regioisomers not easily accessible through direct electrophilic substitution. nih.govacs.org This method involves the replacement of a carboxyl group with a halogen atom, liberating carbon dioxide. acs.org It is particularly useful when the desired substitution pattern is difficult to achieve by other means. nih.govacs.org
Transition-metal mediators, such as copper(I) for electron-deficient benzoic acids or palladium(II) for electron-rich ones, can facilitate these transformations under aerobic conditions. acs.org For example, copper(I) iodide can act as both a mediator and an iodine source for iododecarboxylation, while copper(I) promoters with copper(II) halides can be used for bromination and chlorination. acs.org This pathway allows a carboxylic acid to function as a "directing group" that is subsequently replaced, providing a powerful tool for controlling regiochemistry. nih.gov This strategy could be employed by starting with a dicarboxylic acid derivative where one carboxyl group is selectively replaced by a halogen.
Esterification Techniques for tert-Butyl Moiety Incorporation
Once the 3-bromo-4-chloro-5-fluorobenzoic acid precursor has been synthesized, the final step is the attachment of the tert-butyl group via an esterification reaction. The significant steric hindrance of the tert-butyl group makes this a non-trivial transformation.
Classical Esterification Protocols
Classical esterification methods are often adapted to accommodate sterically hindered substrates. The Fischer-Speier esterification, which involves reacting a carboxylic acid and an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, is a fundamental approach. youtube.com For hindered substrates, reaction times may be long and yields may be moderate.
To overcome the steric challenges associated with tert-butanol (B103910), alternative methods that activate the carboxylic acid are often employed. The acid can be converted to a more reactive intermediate, such as an acyl chloride or an acid anhydride, which then readily reacts with the alcohol. Catalysts like 4-(N,N-Dimethylamino)pyridine (DMAP) are frequently used to accelerate acylation reactions, even with hindered alcohols. organic-chemistry.org Another strategy involves the in-situ formation of highly reactive benzotriazole (B28993) esters from the carboxylic acid, which are then efficiently coupled with tert-butyl alcohol. researchgate.net
The choice of method depends on the specific substrate and desired reaction conditions. For industrial-scale synthesis, catalysts such as tin(II) compounds or titanium catalysts may be used, often at elevated temperatures to drive the reaction to completion by removing the water byproduct via distillation. google.comgoogle.com
| Carboxylic Acid | Alcohol | Catalyst/Reagent | Conditions | Key Feature | Reference |
| Benzoic Acid | Methanol | HCl | Equilibrium reaction | Standard Fischer-Speier esterification | youtube.com |
| General Carboxylic Acids | tert-Butyl alcohol | HOBt, EDC, DMAP | In situ formation of intermediate | Effective for hindered alcohols | researchgate.net |
| Benzoic Acid | C7-C13 Alcohols | Tin(II) compound | 160-250°C, water removal | Industrial process, no base treatment needed | google.com |
| Benzoic Acid | C6-C12 Alcohols | Metal-containing catalyst | Stepwise temp. increase to 240-250°C | High-temperature industrial process | google.com |
Advanced Catalytic Esterification for Complex Substrates
The synthesis of tert-butyl 3-bromo-4-chloro-5-fluorobenzoate involves the esterification of its corresponding carboxylic acid, 3-bromo-4-chloro-5-fluorobenzoic acid. This substrate is considered complex due to the presence of multiple bulky halogen substituents (Br, Cl, F) ortho and meta to the carboxylic acid group. These substituents create significant steric hindrance and are electron-withdrawing, which can deactivate the carboxyl group towards nucleophilic attack.
Traditional Fischer-Speier esterification, which employs a simple acid catalyst and an excess of alcohol, is often inefficient for such sterically hindered and electronically deactivated substrates. Consequently, advanced catalytic systems are required to achieve viable yields. Methodologies employing potent Lewis acids or specialized organocatalysts can enhance the electrophilicity of the carbonyl carbon, thereby facilitating the reaction. For instance, catalysts based on supported iron oxide nanoparticles have been shown to be effective for the esterification of a wide range of aromatic carboxylic acids under solvent-free conditions. mdpi.com Another approach involves the use of N-halosuccinimides, such as N-bromosuccinimide (NBS), which can act as efficient and selective catalysts for the direct esterification of substituted benzoic acids under mild, metal-free conditions. These advanced methods are designed to proceed under conditions that are mild enough to preserve the integrity of the sensitive halogenated aromatic ring while being potent enough to drive the reaction to completion.
tert-Butanol-Mediated Ester Formation
The use of tert-butanol as the alcohol component introduces a specific set of challenges. As a tertiary alcohol, it is highly prone to elimination under strongly acidic conditions, such as those used in traditional Fischer esterification, leading to the formation of isobutene gas. organic-chemistry.org This side reaction significantly reduces the yield of the desired tert-butyl ester.
To circumvent this issue, milder, more sophisticated esterification protocols are employed. The Steglich esterification is a particularly suitable method for coupling carboxylic acids with tertiary alcohols. organic-chemistry.orgcommonorganicchemistry.com This reaction utilizes a carbodiimide (B86325) coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), in conjunction with a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgrsc.org
The mechanism of the Steglich esterification proceeds as follows:
The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org
The DMAP catalyst, being a stronger nucleophile than tert-butanol, then attacks this intermediate to form a reactive acylpyridinium species. This step is crucial as it prevents a competing side reaction where the O-acylisourea rearranges into a stable, unreactive N-acylurea. organic-chemistry.orgrsc.org
Finally, tert-butanol attacks the acylpyridinium intermediate, leading to the formation of the desired tert-butyl ester and regenerating the DMAP catalyst. The DCC is consumed in the reaction, forming the byproduct dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and can often be removed by filtration. wikipedia.org
This method's mild, typically room-temperature conditions make it ideal for synthesizing acid-sensitive esters like this compound. rsc.orgwikipedia.org
| Method | Typical Conditions | Advantages | Disadvantages for tert-Butanol |
|---|---|---|---|
| Fischer-Speier Esterification | Strong acid (e.g., H₂SO₄), excess alcohol, heat | Simple, inexpensive reagents | Prone to elimination of tert-butanol to isobutene; low yields for hindered acids organic-chemistry.orgcommonorganicchemistry.com |
| Steglich Esterification | DCC, catalytic DMAP, room temperature, aprotic solvent | Mild conditions, high yields, suitable for tertiary alcohols and acid-sensitive substrates organic-chemistry.orgrsc.org | Stoichiometric use of coupling agent (DCC) produces byproduct (DCU) that must be removed |
Convergent and Linear Synthesis Strategies
Multi-Step Synthesis Design
A linear synthesis strategy involves the sequential modification of a single starting material through a series of reactions until the final product is formed. For this compound, a plausible linear route would begin with a simpler, commercially available aromatic compound, such as 3-fluorobenzoic acid or a related precursor. The synthesis would then proceed through a carefully planned sequence of electrophilic aromatic substitution reactions (bromination and chlorination) to install the halogen atoms at the correct positions, followed by the final esterification step. The order of these halogenation steps is critical, as the existing substituents on the ring will direct the position of incoming electrophiles.
A convergent synthesis , by contrast, involves the independent preparation of key fragments of the target molecule, which are then combined in a later step. For a relatively small molecule like this compound, the strategy is less about combining large, complex fragments and more about preparing the two main components—the complex carboxylic acid (3-bromo-4-chloro-5-fluorobenzoic acid) and the esterifying agent (tert-butanol)—separately. The final esterification reaction (e.g., the Steglich esterification) represents the "convergent" step where these two fragments are joined. This approach allows for the optimization of the synthesis of the complex acid precursor independently before the final, often delicate, esterification step.
Reaction Pathway Optimization
Optimizing the reaction pathway is a critical aspect of developing a commercially viable synthesis for an active pharmaceutical ingredient (API) or a key intermediate. gd3services.compharmafeatures.com The goal is to create a process that is efficient, cost-effective, and scalable. gd3services.com
Key parameters for optimization include:
Maximizing Yields: Each step in the synthesis is scrutinized to maximize product yield. This involves fine-tuning reaction conditions such as temperature, pressure, reaction time, and catalyst loading. thepharmamaster.com
Minimizing Steps: A shorter synthetic route is generally more efficient and economical. Strategies may involve developing one-pot reactions or using more advanced catalysts that can accomplish multiple transformations.
Reagent and Solvent Selection: The choice of reagents and solvents is optimized based on cost, availability, safety, and environmental impact. The goal is to avoid highly hazardous reagents and to minimize the use of solvents where possible. gd3services.com
Purification Strategy: Optimization aims to eliminate or simplify purification steps. This might involve developing reaction conditions that are highly selective, minimizing byproduct formation, or choosing a final step that yields a product that can be easily crystallized, avoiding the need for costly and time-consuming chromatographic purification. gd3services.com
Modern approaches to reaction pathway optimization often leverage computational modeling and high-throughput screening to rapidly evaluate numerous potential synthetic routes and reaction conditions. pharmafeatures.comdrugpatentwatch.com
| Parameter | Optimization Goal | Example Strategy |
|---|---|---|
| Yield | Maximize product output per reaction | Screening different catalysts and adjusting temperature/concentration |
| Number of Steps | Reduce overall process length | Combining multiple transformations into a one-pot or flow-chemistry sequence thepharmamaster.com |
| Atom Economy | Maximize incorporation of starting materials into the final product | Choosing addition reactions over substitution reactions that generate waste |
| Purification | Simplify or eliminate chromatographic purification | Designing the final step to allow for crystallization of the product |
| Safety & Environment | Minimize hazards and environmental impact | Replacing hazardous solvents with greener alternatives like water or ethanol (B145695) instituteofsustainabilitystudies.com |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly integral to the design of synthetic routes in the pharmaceutical and fine chemical industries. mdpi.comacs.org The objective is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the synthesis of this compound, several green chemistry principles can be applied to enhance the sustainability of the process.
Key principles include maximizing atom economy, using catalytic reagents in place of stoichiometric ones, and selecting safer solvents and reaction conditions. instituteofsustainabilitystudies.com For example, employing a highly efficient catalyst for the esterification step reduces waste and energy consumption compared to a reaction that requires a large excess of reagents. nbinno.com Furthermore, designing the synthetic pathway to run at ambient temperature and pressure can lead to significant energy savings. instituteofsustainabilitystudies.com
Solvent-Free and Reduced-Solvent Methodologies
A significant focus of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution and pose safety risks. instituteofsustainabilitystudies.com Solvent-free and reduced-solvent methodologies offer a powerful approach to making the synthesis of this compound more sustainable.
Several innovative techniques facilitate reactions without a traditional solvent medium:
Heterogeneous Catalysis: Using solid-supported catalysts, such as iron oxide nanoparticles on a silica (B1680970) support, can enable esterification reactions to proceed under solvent-free conditions. mdpi.com The reactants, being liquid or molten, are mixed directly with the solid catalyst. This approach simplifies product isolation, as the catalyst can be removed by simple filtration and often reused.
Mechanochemistry: This technique involves using mechanical force, typically through high-speed ball-milling, to induce chemical reactions between solid or neat liquid reactants. nih.gov Mechanically induced esterification has been reported as an energy-efficient, solvent-free method that can proceed rapidly at room temperature. nih.gov
Neat Reactions: In some cases, one of the reactants can serve as the solvent. For the synthesis of this ester, if the reaction could be conducted in molten 3-bromo-4-chloro-5-fluorobenzoic acid with tert-butanol, it would eliminate the need for an additional solvent.
The advantages of these methodologies include a significant reduction in waste, elimination of solvent-related hazards, lower energy consumption for solvent removal, and often simpler workup procedures, aligning closely with the core goals of green chemistry. nih.govscirp.org
Utilization of Sustainable Catalysts
There is no available scientific literature detailing the synthesis of this compound through the application of sustainable catalysts, such as biocatalysts, earth-abundant metal catalysts, or organocatalysts.
Application of Alternative Energy Inputs (e.g., Microwave, Ultrasound, Visible Light)
No published studies were found that describe the synthesis of this compound using alternative energy inputs. The application of microwave irradiation, sonication (ultrasound), or visible-light photocatalysis for the production of this specific compound has not been reported in the reviewed literature.
Chemical Reactivity and Mechanistic Investigations of Tert Butyl 3 Bromo 4 Chloro 5 Fluorobenzoate
Reactivity of Aromatic Halogens in the Presence of Ester Functionality
The benzene (B151609) ring of tert-butyl 3-bromo-4-chloro-5-fluorobenzoate is substituted with bromine, chlorine, and fluorine atoms. These halogens, along with the meta-directing tert-butoxycarbonyl group, render the aromatic ring electron-deficient. This electronic characteristic is a key determinant in the ring's susceptibility to various reactions, particularly nucleophilic aromatic substitution and metal-catalyzed cross-coupling. The relative bond strengths (C-F > C-Cl > C-Br) and the established reactivity trends of halogens in different reaction classes allow for predictions of chemoselectivity.
Nucleophilic Aromatic Substitution Considerations
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for aryl halides bearing strong electron-withdrawing groups. rsc.orglibretexts.org The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org For this mechanism to be effective, the electron-withdrawing groups must be positioned ortho or para to the leaving group to stabilize the negative charge of the intermediate. libretexts.org
In the case of this compound, all three halogens and the ester group contribute to the electron-deficient nature of the ring, activating it for nucleophilic attack. The potential sites for substitution are C3 (Br), C4 (Cl), and C5 (F).
Reactivity at C5 (Fluorine): The fluorine atom is para to the bromine atom and meta to both the chlorine and the ester group. While fluorine is the most electronegative halogen, the C-F bond is the strongest, making it the poorest leaving group among the halides in many contexts. However, in SNAr, the rate-determining step is often the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. The tert-butoxycarbonyl group is meta to the fluorine and thus does not provide resonance stabilization to a Meisenheimer complex formed by attack at C5.
Reactivity at C4 (Chlorine): The chlorine atom is ortho to the bromine and fluorine atoms and meta to the ester group. Attack at this position would result in a Meisenheimer complex where the negative charge is not stabilized by resonance with the ester group.
Reactivity at C3 (Bromine): The bromine atom is para to the fluorine atom, ortho to the chlorine atom, and meta to the ester group. Again, the meta-positioning of the powerful ester withdrawing group relative to the potential leaving group is not ideal for stabilizing the anionic intermediate through resonance.
Given the substitution pattern, none of the halogens are perfectly positioned (ortho or para) to the strongly resonance-withdrawing ester group, which would be the primary driver for a rapid SNAr reaction. However, the cumulative inductive effect of all substituents makes the ring highly electrophilic. Computational studies on similar systems have suggested that for less activating leaving groups like chloride and bromide, the reaction may proceed through a concerted mechanism rather than forming a stable Meisenheimer intermediate. researchgate.netnih.gov The regioselectivity of a potential SNAr reaction on this substrate would be complex and highly dependent on the incoming nucleophile and reaction conditions, with substitution of fluorine or chlorine being plausible despite the lack of direct resonance stabilization from the ester.
| Factor | Influence on SNAr Rate | Relevance to this compound |
|---|---|---|
| Leaving Group Ability | Generally F > Cl > Br > I (related to electronegativity facilitating attack) | Favors attack at the C-F bond. |
| Electron-Withdrawing Groups | Strongly accelerate the reaction by stabilizing the negative intermediate. | The ester, Br, Cl, and F groups all contribute to ring activation. |
| Position of EWG | Ortho/para positions provide resonance stabilization; meta provides only inductive stabilization. | The ester group is meta to all halogens, providing only inductive stabilization for any potential SNAr reaction. |
Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is one of the most widely used of these transformations. semanticscholar.orgnih.gov The reactivity of aryl halides in the oxidative addition step of the catalytic cycle—often the rate-determining step—typically follows the order: I > Br > Cl >> F. youtube.com
This established reactivity trend provides a strong basis for predicting the outcome of a Suzuki-Miyaura reaction with this compound. The C-Br bond is significantly more reactive towards oxidative addition with a Pd(0) catalyst than either the C-Cl or C-F bonds. Therefore, under carefully controlled conditions (e.g., using a 1:1 stoichiometry of the aryl halide and boronic acid), highly selective coupling at the C3 position is expected, leaving the chloro and fluoro substituents intact.
This chemoselectivity allows for the targeted synthesis of 3-aryl-4-chloro-5-fluorobenzoate derivatives. Achieving subsequent couplings at the C4 (chloro) position would require more forcing reaction conditions, such as higher temperatures, different palladium catalysts or ligands specifically designed for C-Cl bond activation, and an excess of the organoboron reagent. nih.gov The C-F bond would be the most resistant to coupling and would likely remain unreacted under typical Suzuki-Miyaura conditions.
| Position | Halogen | Relative Reactivity | Expected Product (Monocoupling) |
|---|---|---|---|
| C3 | Bromine | Highest | tert-Butyl 3-(Aryl)-4-chloro-5-fluorobenzoate |
| C4 | Chlorine | Intermediate | Unlikely under standard conditions |
| C5 | Fluorine | Lowest | Highly unlikely |
Reductive Dehalogenation Pathways
Reductive dehalogenation, the replacement of a halogen atom with a hydrogen atom, can be achieved through various methods, including catalytic hydrogenation, metal-mediated reduction, and radical pathways. The selectivity of these reactions is also governed by the carbon-halogen bond strength, with the weaker C-Br bond being more susceptible to cleavage than the C-Cl or C-F bonds.
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) with a hydrogen source, it is possible to selectively reduce the C-Br bond. This method is often chemoselective, leaving more robust C-Cl and C-F bonds, as well as the ester functionality, intact under mild conditions.
Active Metal Reduction: Metals like zinc, tin, or samarium(II) iodide can be used to effect dehalogenation. organic-chemistry.org By carefully controlling stoichiometry and reaction conditions, selective removal of the bromine atom can be achieved.
Radical Reactions: Certain radical-based methods can also be employed for dehalogenation. The selectivity in these reactions often correlates with bond dissociation energies, again favoring the cleavage of the C-Br bond.
Therefore, this compound can likely be converted to tert-Butyl 4-chloro-5-fluorobenzoate with high selectivity. Subsequent removal of the chlorine atom would necessitate more vigorous reducing conditions.
Ester Hydrolysis and Transesterification Reactions
The tert-butyl ester functionality is a key feature of the molecule, known for its unique reactivity. Unlike methyl or ethyl esters, tert-butyl esters are highly resistant to base-mediated hydrolysis (saponification) due to the steric hindrance of the bulky tert-butyl group, which impedes the nucleophilic attack of the hydroxide (B78521) ion at the carbonyl carbon (a BAC2 mechanism). arkat-usa.orgrsc.org
However, the tert-butyl ester is readily cleaved under acidic conditions. arkat-usa.org The mechanism proceeds through protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl carbocation, which is a facile process (an AAL1 mechanism). This chemical property makes the tert-butyl group a valuable protecting group for carboxylic acids in organic synthesis. thieme.de Thus, treatment of this compound with a strong acid like trifluoroacetic acid or hydrochloric acid would efficiently yield 3-bromo-4-chloro-5-fluorobenzoic acid.
Transesterification, the conversion of one ester to another, is also a significant reaction for this compound. This can be achieved under either acidic or basic conditions, or with specialized catalysts. organic-chemistry.org
Acid-Catalyzed Transesterification: Reacting the compound with another alcohol in the presence of an acid catalyst can lead to the exchange of the tert-butoxy (B1229062) group.
Lewis Acid and Organocatalysis: Various catalysts, including Lewis acids like scandium(III) triflate or organocatalysts such as N-heterocyclic carbenes, can promote transesterification under mild conditions. rsc.orgorganic-chemistry.org
Enzymatic Transesterification: Lipases can be used to catalyze transesterification, often with high selectivity, although the steric bulk of the tert-butyl group might limit the efficiency of some enzymatic systems. nih.gov
Reaction Mechanism Elucidation for Transformations Involving this compound
The mechanisms for the primary transformations of this molecule are well-established in the field of organic chemistry.
Suzuki-Miyaura Coupling: The catalytic cycle for the selective reaction at the C-Br bond involves three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond, forming a Pd(II) intermediate. This is the chemoselective step, heavily favoring the weaker C-Br bond.
Transmetalation: In the presence of a base, the organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the bromide.
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle. nih.gov
Nucleophilic Aromatic Substitution (SNAr): As discussed, the mechanism depends on the leaving group. For a highly activating leaving group like fluoride, the reaction would likely proceed via the classical two-step pathway:
Addition: The nucleophile attacks the carbon bearing the halogen, breaking the aromaticity and forming a negatively charged Meisenheimer complex.
Elimination: The aromaticity is restored by the expulsion of the halide leaving group. For the less reactive chloro and bromo groups in this specific electron-poor system, a concerted SNAr mechanism, where bond formation and bond-breaking occur simultaneously, is a distinct possibility. nih.gov
Acid-Catalyzed Ester Hydrolysis (AAL1): The cleavage of the tert-butyl ester in acid follows a distinct unimolecular pathway:
Protonation: The carbonyl oxygen is protonated by the acid.
Carbocation Formation: The C-O bond between the carbonyl carbon and the tert-butyl group cleaves, forming the carboxylic acid and a highly stable tertiary carbocation.
Deprotonation/Reaction of Cation: The tert-butyl cation is neutralized, typically by losing a proton to form isobutylene (B52900) or by reacting with a nucleophile present in the medium.
Derivatization and Functionalization Strategies
Modification at the Aromatic Ring
The presence of three different halogen atoms on the benzene (B151609) ring offers significant opportunities for selective functionalization. The differing reactivities of bromine and chlorine in various reaction types, such as halogen exchange and metal-catalyzed cross-coupling, can be exploited to introduce new substituents in a controlled manner.
The Finkelstein reaction classically involves the exchange of an alkyl chloride or bromide to an alkyl iodide via an SN2 mechanism. iitk.ac.inwikipedia.org However, aryl halides, such as tert-butyl 3-bromo-4-chloro-5-fluorobenzoate, are generally unreactive under standard SN2 conditions due to the strength of the carbon-halogen bond and steric hindrance.
A modified version, the "aromatic Finkelstein reaction," can be employed to substitute aryl chlorides and bromides with iodide, but this transformation typically requires catalysis. wikipedia.orgscienceinfo.com Common catalytic systems involve copper(I) iodide, often in combination with diamine ligands, or nickel-based catalysts. wikipedia.orgscienceinfo.comnih.gov These reactions are valuable for converting less reactive aryl bromides or chlorides into more reactive aryl iodides, which are excellent substrates for subsequent cross-coupling reactions. nih.gov
For this compound, a catalyzed halogen exchange would likely occur preferentially at the more reactive carbon-bromine bond over the stronger carbon-chlorine bond.
Table 1: Potential Aromatic Finkelstein Reactions
| Starting Halogen | Reagent | Catalyst | Expected Product |
|---|---|---|---|
| Bromine | Sodium Iodide (NaI) | Copper(I) Iodide (CuI) / Ligand | tert-Butyl 4-chloro-5-fluoro-3-iodobenzoate |
Note: Selectivity for C-Br vs. C-Cl exchange is dependent on the specific catalyst and reaction conditions employed.
The halogen substituents on the aromatic ring serve as handles for the introduction of new functional groups, primarily through organometallic intermediates or transition-metal-catalyzed cross-coupling reactions.
Metal-Halogen Exchange: This strategy involves treating the aryl halide with a strong organometallic base, typically an alkyllithium reagent like n-butyllithium, at low temperatures. The exchange rate is generally fastest for the heaviest halogens, following the trend I > Br > Cl. ias.ac.in For this compound, selective bromine-lithium exchange is expected to occur, generating a lithiated aryl species. This powerful nucleophile can then be trapped with a wide range of electrophiles to introduce new functional groups.
Table 2: Functionalization via Selective Bromine-Lithium Exchange
| Electrophile | Reagent Example | Introduced Functional Group |
|---|---|---|
| Carbon Dioxide | CO₂ (s) | Carboxylic Acid (-COOH) |
| Aldehyde | N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |
| Borate Ester | Triisopropyl borate | Boronic Ester (-B(OiPr)₂) |
Palladium-Catalyzed Cross-Coupling Reactions: Reactions like the Suzuki-Miyaura coupling are highly effective for forming new carbon-carbon bonds. nih.gov In polyhalogenated systems, the site of reaction is dictated by the relative rates of oxidative addition of the palladium catalyst to the carbon-halogen bonds. This reactivity follows the order C-I > C-Br > C-Cl, allowing for selective coupling at the C-Br bond while leaving the C-Cl bond intact for potential future transformations. nih.govnih.gov
Transformations Involving the Ester Group
The tert-butyl ester group is a robust protecting group for the carboxylic acid functionality, but it can be readily converted into other groups or removed entirely under specific conditions.
Hydrolysis to Carboxylic Acids: While tert-butyl esters are notably stable under many basic conditions, they are labile to acid. arkat-usa.org Treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane, or with aqueous mineral acids like HCl or H₂SO₄, efficiently cleaves the ester. acsgcipr.org The reaction proceeds via a stable tert-butyl carbocation, yielding the corresponding carboxylic acid (3-bromo-4-chloro-5-fluorobenzoic acid) and isobutylene (B52900) gas. acsgcipr.org
Conversion to Amides: The synthesis of amides from tert-butyl esters typically involves a two-step sequence. First, the ester is hydrolyzed to the carboxylic acid as described above. The resulting acid is then activated, for instance by conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine to form the desired amide. Alternatively, direct conversion methods exist where the tert-butyl ester is reacted with reagents that generate an acid chloride in situ, which then reacts with an amine in a one-pot procedure. researchgate.netorganic-chemistry.org
Esters can be reduced to primary alcohols using powerful reducing agents. libretexts.org Reagents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce esters. Therefore, a more potent hydride source, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), is required. pearson.comcommonorganicchemistry.commasterorganicchemistry.com This reaction would convert the ester functionality of this compound into a primary alcohol, yielding (3-bromo-4-chloro-5-fluorophenyl)methanol. The reaction proceeds through an aldehyde intermediate which is immediately reduced further to the alcohol.
Synthesis of Polyfunctionalized Molecules Utilizing this compound as a Building Block
The true synthetic utility of this compound lies in its capacity as a building block for more complex, polyfunctionalized molecules. vapourtec.com The orthogonal reactivity of its functional groups allows for a programmed, multi-step synthetic sequence. libretexts.org
A hypothetical synthetic pathway could begin with a selective palladium-catalyzed Suzuki coupling at the bromine position to introduce a new aryl or alkyl group. The remaining chlorine atom could then be targeted in a subsequent, more forcing cross-coupling reaction or be used as a site for nucleophilic aromatic substitution if a strongly electron-withdrawing group has been installed. Finally, the tert-butyl ester could be hydrolyzed to the carboxylic acid, which could then be used in peptide coupling or other condensation reactions. This stepwise functionalization enables the construction of intricate molecular architectures from a relatively simple starting material.
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| tert-Butyl 4-chloro-5-fluoro-3-iodobenzoate |
| tert-Butyl 3-bromo-5-fluoro-4-iodobenzoate |
| 3-bromo-4-chloro-5-fluorobenzoic acid |
| (3-bromo-4-chloro-5-fluorophenyl)methanol |
| n-butyllithium |
| N,N-Dimethylformamide (DMF) |
| Triisopropyl borate |
| Trimethylsilyl chloride (TMSCl) |
| Trifluoroacetic acid (TFA) |
| Dichloromethane |
| Thionyl chloride (SOCl₂) |
| Oxalyl chloride |
| Lithium aluminum hydride (LiAlH₄) |
| Diethyl ether |
| Tetrahydrofuran (THF) |
| Sodium borohydride (NaBH₄) |
| Isobutylene |
| Copper(I) Iodide |
Spectroscopic Methodologies for Structural Elucidation of Tert Butyl 3 Bromo 4 Chloro 5 Fluorobenzoate
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For a compound with the complexity of tert-Butyl 3-bromo-4-chloro-5-fluorobenzoate, a combination of one- and two-dimensional NMR experiments is essential for complete spectral assignment.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to its aromatic and aliphatic protons. The tert-butyl group, containing nine chemically equivalent protons, will present as a sharp singlet, typically in the upfield region of the spectrum (around δ 1.5 ppm). The aromatic region will display more complex splitting patterns due to the two remaining protons on the benzene (B151609) ring. Their chemical shifts will be significantly influenced by the electronic effects of the halogen and carboxylate substituents.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The tert-butyl group will show two distinct signals: one for the quaternary carbon and another for the three equivalent methyl carbons. The aromatic region will display six signals for the six carbons of the benzene ring, with their chemical shifts dictated by the attached substituents. The carbonyl carbon of the ester group will appear at the downfield end of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C(CH₃)₃ | 1.5 - 1.6 | 28.0 - 29.0 |
| C (CH₃)₃ | - | 82.0 - 83.0 |
| Aromatic H | 7.5 - 8.0 | - |
| Aromatic C | 110 - 140 | 110 - 140 |
| C=O | - | 163 - 165 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and substituted aromatic rings.
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a powerful tool for structural confirmation. nih.gov Fluorine-19 is a spin ½ nucleus with 100% natural abundance, resulting in high sensitivity. The ¹⁹F NMR spectrum of this compound is expected to show a single resonance for the fluorine atom. The chemical shift of this signal is highly sensitive to the electronic environment on the aromatic ring. Furthermore, coupling between the ¹⁹F nucleus and the adjacent aromatic protons (³JHF) and carbons (nJCF) can be observed, providing crucial connectivity information.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex NMR spectra and establishing the precise connectivity of atoms in this compound.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For the target molecule, COSY would reveal the coupling between the two aromatic protons, helping to confirm their relative positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would definitively link the aromatic proton signals to their corresponding carbon signals in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying the connectivity between the tert-butyl group and the carbonyl carbon, as well as the connectivity of the substituents to the aromatic ring. For example, correlations between the aromatic protons and the carbonyl carbon would confirm the ester linkage.
TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a spin system. In this case, it would show the correlation between the two aromatic protons, similar to COSY.
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula of this compound. By measuring the mass with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), will result in a distinctive isotopic cluster in the mass spectrum, further confirming the elemental composition.
Table 2: Expected HRMS Data for the Molecular Ion of this compound (C₁₁H₁₁BrClFO₂)
| Isotopologue | Calculated m/z | Relative Abundance (%) |
| [M]⁺ (⁷⁹Br³⁵Cl) | 307.9615 | 100.0 |
| [M+2]⁺ (⁸¹Br³⁵Cl) | 309.9594 | 97.7 |
| [M+2]⁺ (⁷⁹Br³⁷Cl) | 309.9585 | 32.5 |
| [M+4]⁺ (⁸¹Br³⁷Cl) | 311.9565 | 31.8 |
Note: The table shows the major expected peaks in the molecular ion cluster.
Tandem Mass Spectrometry (MS/MS) provides insights into the structure of the molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. For this compound, characteristic fragmentation pathways would likely include:
Loss of the tert-butyl group: A prominent fragmentation would be the cleavage of the ester bond to lose a tert-butyl cation or a neutral isobutene molecule, resulting in a fragment ion corresponding to the 3-bromo-4-chloro-5-fluorobenzoyl cation or the corresponding benzoic acid.
Decarbonylation: The benzoyl cation could further lose a molecule of carbon monoxide.
Halogen loss: Fragmentation involving the loss of bromine or chlorine radicals from the aromatic ring may also be observed.
By analyzing these fragmentation patterns, the connectivity of the different functional groups within the molecule can be confirmed.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by a sample, an IR spectrum is produced, which reveals the vibrational frequencies of the bonds within the molecule. For this compound, the IR spectrum is expected to show a series of characteristic absorption bands corresponding to its distinct structural features: the tert-butyl group, the ester linkage, and the substituted aromatic ring.
The most prominent peak in the spectrum would be the strong absorption from the carbonyl (C=O) stretch of the ester group, typically appearing in the range of 1750-1735 cm⁻¹ for a saturated aliphatic ester. orgchemboulder.comspectroscopyonline.com The presence of the aromatic ring conjugated to the ester may shift this peak slightly. Additionally, two distinct C-O stretching bands are characteristic of esters and are expected in the 1300-1000 cm⁻¹ region. orgchemboulder.com
Vibrations associated with the aromatic ring will also be present. The C-H stretching vibrations of the aromatic ring typically appear at wavenumbers slightly above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range. vscht.czorgchemboulder.com Carbon-carbon stretching vibrations within the aromatic ring produce characteristic bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. orgchemboulder.comlibretexts.org The specific substitution pattern on the benzene ring also influences the out-of-plane ("oop") C-H bending bands in the 900-675 cm⁻¹ region. orgchemboulder.com
The tert-butyl group will exhibit characteristic C-H stretching absorptions from its methyl groups in the 3000-2850 cm⁻¹ range. libretexts.org C-H bending vibrations for the methyl groups are also expected around 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹. libretexts.org
Finally, the carbon-halogen bonds will have their own characteristic absorptions. The C-Cl stretch is expected in the 850-550 cm⁻¹ range, while the C-Br stretch appears at lower frequencies, between 690-515 cm⁻¹. libretexts.orglibretexts.org The C-F stretch typically occurs in the 1400-1000 cm⁻¹ range and may overlap with other absorptions in the fingerprint region. wpmucdn.com
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Alkyl C-H (tert-butyl) | Stretch | 3000 - 2850 | Medium |
| Ester C=O | Stretch | 1750 - 1715 | Strong |
| Aromatic C=C | Stretch | 1600 - 1400 | Medium, Multiple Bands |
| Alkyl C-H (tert-butyl) | Bend | 1470 - 1370 | Medium |
| Ester C-O | Stretch | 1300 - 1000 | Strong, Multiple Bands |
| Aryl C-F | Stretch | 1400 - 1000 | Strong |
| Aryl C-Cl | Stretch | 850 - 550 | Medium |
X-ray Crystallography for Solid-State Structure Determination (if applicable)
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rigaku.comexcillum.com Should this compound be rendered in a suitable single crystal form, this method could provide an unambiguous determination of its molecular structure. creativebiomart.net
The process involves directing a beam of X-rays onto a crystal of the compound. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. nih.gov By analyzing the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. creativebiomart.netnih.gov This map allows for the determination of the precise positions of each atom in the molecule, as well as the bond lengths, bond angles, and torsion angles that define the molecular geometry.
For this compound, an X-ray crystal structure would definitively confirm the connectivity of the atoms, the planarity of the benzene ring, and the conformation of the tert-butyl ester group relative to the ring. Furthermore, it would reveal detailed information about the intermolecular interactions, such as halogen bonding or π–π stacking, that govern how the molecules pack together in the solid state. This technique provides the most accurate and complete picture of the molecule's structure in its solid form. rigaku.com As of now, specific crystallographic data for this compound is not publicly available.
Emerging Structural Elucidation Methodologies (e.g., AFM-based approaches, automated algorithms)
Beyond traditional spectroscopic methods, the field of structural elucidation is continually advancing, with new techniques offering unprecedented resolution and efficiency.
AFM-based Approaches: Atomic Force Microscopy (AFM) has emerged as a powerful tool capable of imaging the structure of individual molecules with atomic resolution. azooptics.comnih.gov In this technique, a sharp tip attached to a cantilever is scanned across a surface where molecules are adsorbed. illinois.edu By detecting the forces between the tip and the sample, a topographical image of the molecule can be constructed. azooptics.comillinois.edu Functionalizing the AFM tip, for instance with a single carbon monoxide molecule, has enabled the direct visualization of the chemical structure of a molecule, including details of its conformation and bond order. nih.govresearchgate.net For a compound like this compound, AFM could potentially provide direct visual confirmation of its structure, complementing data from ensemble methods like NMR and IR spectroscopy. researchgate.net This single-molecule sensitivity is a unique advantage of AFM-based methods. nih.gov
Automated Algorithms: The increasing complexity and volume of spectroscopic data have spurred the development of artificial intelligence (AI) and machine learning (ML) algorithms for automated spectral analysis and structure elucidation. rjpn.orgarxiv.org These computational tools can rapidly analyze vast datasets, recognize complex patterns, and predict molecular structures from raw spectral data. arxiv.orgnih.gov For instance, machine learning models can be trained on large libraries of IR and NMR spectra to identify functional groups or even predict the entire constitutional isomer of an unknown compound from its experimental spectra. nih.govnih.gov Such automated systems can significantly accelerate the process of structural determination, reduce human error, and help solve the structures of molecules where traditional interpretation is challenging due to spectral complexity or overlapping signals. arxiv.orgspectroscopyonline.com
Theoretical and Computational Investigations of Tert Butyl 3 Bromo 4 Chloro 5 Fluorobenzoate
Quantum Chemical Calculations
Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule from first principles. For a polysubstituted aromatic compound like tert-butyl 3-bromo-4-chloro-5-fluorobenzoate, these methods could provide deep insights into its behavior.
Electronic Structure Analysis
The electronic structure dictates the reactivity and spectroscopic properties of a molecule. An analysis for this compound would involve calculating the distribution of electrons and the energies of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The electron-withdrawing nature of the halogen atoms (bromine, chlorine, fluorine) and the carbonyl group would be expected to lower the energy of these frontier orbitals. The precise energies and electron density distribution, however, would require specific calculations using methods like Density Functional Theory (DFT).
Conformational Analysis
The primary sources of conformational flexibility in this compound are the rotation around the single bond connecting the ester group to the benzene (B151609) ring and the rotation of the bulky tert-butyl group.
The orientation of the ester group relative to the aromatic ring is a key conformational feature. Steric hindrance between the carbonyl oxygen and the adjacent halogen (fluorine) would influence the preferred dihedral angle. The tert-butyl group, known for its significant steric bulk, generally adopts conformations that minimize interactions with neighboring atoms. While detailed energy profiles for this specific molecule are not available, it is expected that the lowest energy conformation would balance electronic effects and minimize steric repulsion.
Interactive Table: Key Torsional Angles for Conformational Analysis
| Torsional Angle | Description | Expected Influence on Stability |
| C(ring)-C(ring)-C(carbonyl)-O(ester) | Defines the planarity of the ester group relative to the benzene ring. | Steric clashes with the fluorine at position 5 can lead to a non-planar arrangement being more stable. |
| C(ring)-C(carbonyl)-O(ester)-C(tert-butyl) | Describes the orientation of the tert-butyl group. | Rotation to minimize steric interactions is highly probable. |
Investigation of Halogen Bonding Interactions
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. nih.govresearchgate.net
In this compound, the bromine and chlorine atoms are potential halogen bond donors. nih.gov The strength of the σ-hole increases with the polarizability of the halogen (I > Br > Cl > F) and the electron-withdrawing character of the substituent. researchgate.net Therefore, the bromine atom would be the most potent halogen bond donor, followed by chlorine. Fluorine typically does not form significant halogen bonds due to its high electronegativity and low polarizability. nih.gov The carbonyl oxygen of the ester group could act as a halogen bond acceptor in intermolecular interactions. Specific computational studies would be needed to map the electrostatic potential surface and quantify the strength of these potential interactions.
Thermodynamics and Energetics of Reactions
The thermodynamic stability and reactivity of the compound can be evaluated through computational methods.
Gibbs Free Energy of Formation and Reaction Energies
The standard molar Gibbs free energy of formation (ΔGf°) is a key indicator of a molecule's thermodynamic stability. While no experimentally determined or calculated value for this compound is available, methodologies for calculating these values for similar halogenated aromatic compounds have been established. nih.gov These calculations typically involve determining the standard enthalpy of formation (ΔH_f_°) and the absolute standard entropy. nih.gov For halogenated benzoates, these values are influenced by the number and type of halogen substituents. nih.gov Reaction energies for processes like hydrolysis of the ester group could also be calculated, providing insight into the compound's chemical stability.
Redox Potential Calculations
The redox potential indicates the tendency of a compound to be oxidized or reduced. Computational methods, often coupled with thermodynamic cycles, can predict these potentials. scielo.br The presence of multiple electron-withdrawing halogen atoms on the benzene ring would likely result in a relatively high reduction potential, meaning the compound would be more easily reduced compared to its non-halogenated analogue. Conversely, the oxidation potential would be expected to be high, making oxidation more difficult. Specific DFT calculations would be required to obtain quantitative predictions of the redox potentials for this molecule. scielo.br
Reaction Pathway Modeling and Transition State Characterization
Without dedicated computational studies, it is not possible to present modeled reaction pathways for the synthesis or degradation of this compound. Consequently, there is no data on the geometries, energies, and vibrational frequencies of any associated transition states. Such data would be essential for understanding the kinetics and mechanisms of reactions involving this compound.
Molecular Dynamics Simulations
There is no available information from molecular dynamics simulations regarding the behavior of this compound in various solvents or its interactions with other molecules. Therefore, insights into its solvation shell, diffusion characteristics, and potential binding interactions remain speculative.
Further research in the field of computational chemistry would be necessary to generate the data required to populate these sections with the level of detail and scientific accuracy requested. Such studies would contribute significantly to a deeper understanding of the chemical behavior of this highly substituted aromatic compound.
Potential Applications of Tert Butyl 3 Bromo 4 Chloro 5 Fluorobenzoate in Advanced Organic Synthesis
As a Precursor for Pharmaceutical Intermediates
The presence of multiple halogen substituents on the benzene (B151609) ring of tert-butyl 3-bromo-4-chloro-5-fluorobenzoate provides several strategic advantages in the synthesis of pharmaceutical intermediates. Halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of drug molecules, and their selective introduction is a common strategy in medicinal chemistry. namiki-s.co.jpresearchgate.netacs.org The distinct reactivity of bromine, chlorine, and fluorine atoms allows for a stepwise and site-selective functionalization of the aromatic core.
The bromine atom, in particular, is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. researchgate.netlibretexts.org These reactions are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds. For instance, the bromine at the 3-position could be selectively coupled with a variety of boronic acids, alkynes, or amines to introduce new substituents, while leaving the chloro and fluoro groups intact for subsequent transformations.
The fluorine atom, positioned between two other halogens, is likely to be susceptible to nucleophilic aromatic substitution (SNAr), especially if the electronic nature of the ring is further modified. nih.govbeilstein-journals.orgnih.govmasterorganicchemistry.comlibretexts.org This reaction pathway could be exploited to introduce oxygen, nitrogen, or sulfur-containing functional groups, which are prevalent in many biologically active compounds.
Finally, the tert-butyl ester can serve as a protecting group for the carboxylic acid functionality. acs.orglookchem.comnih.govresearchgate.netresearchgate.net It is stable under many reaction conditions but can be selectively cleaved under acidic conditions to reveal the free carboxylic acid, which can then be used for amide bond formation or other derivatizations common in the final steps of a drug synthesis.
Table 1: Potential Reactions for Pharmaceutical Intermediate Synthesis
| Reaction Type | Reactive Site | Reagents and Conditions | Potential Product Class |
| Suzuki-Miyaura Coupling | C-Br | Arylboronic acid, Pd catalyst, base | Biaryl compounds |
| Sonogashira Coupling | C-Br | Terminal alkyne, Pd/Cu catalyst, base | Aryl alkynes |
| Buchwald-Hartwig Amination | C-Br | Amine, Pd catalyst, base | Aryl amines |
| Nucleophilic Aromatic Substitution | C-F | Nucleophile (e.g., R-OH, R-NH2) | Aryl ethers, Aryl amines |
| Ester Cleavage | tert-Butyl ester | Acid (e.g., TFA, HCl) | Carboxylic acids |
As a Building Block for Agrochemicals
The agrochemical industry heavily relies on halogenated aromatic compounds for the development of new herbicides, insecticides, and fungicides. science.govresearchgate.net The introduction of halogens can enhance the efficacy, metabolic stability, and environmental persistence of these agents. The specific combination of bromo, chloro, and fluoro substituents in this compound makes it an interesting scaffold for the discovery of new agrochemicals.
Similar to its application in pharmaceuticals, the selective functionalization of the halogen atoms can be used to synthesize a library of derivatives for biological screening. For example, the core structure could be elaborated through cross-coupling reactions to introduce moieties known to confer pesticidal activity.
Furthermore, the precursor acid, 3-bromo-4-chloro-5-fluorobenzoic acid, which can be obtained by the hydrolysis of the title compound, could be converted into various amides and esters. These derivatives are common structural motifs in a wide range of commercial pesticides. The unique substitution pattern of the aromatic ring could lead to the discovery of new modes of action or improved activity against resistant pests.
Table 2: Key Structural Features for Agrochemical Potential
| Feature | Potential Advantage in Agrochemicals |
| Polyhalogenation | Increased biological activity and metabolic stability |
| Differential Halogen Reactivity | Allows for diverse and selective derivatization |
| Carboxylic Acid Precursor | Access to a wide range of amide and ester derivatives |
Integration into Complex Natural Product Synthesis Efforts
While not a natural product itself, this compound could serve as a versatile building block in the total synthesis of complex natural products. scripps.edu Its highly functionalized aromatic ring can be a key starting material for the construction of more elaborate molecular architectures.
The ability to perform sequential and site-selective cross-coupling and substitution reactions would be highly valuable in a multi-step synthesis. For instance, a synthetic route could involve an initial coupling at the bromine position, followed by a substitution at the fluorine position, and finally, modification of the ester group. This level of control is crucial for the efficient construction of complex target molecules.
The tert-butyl ester group can also act as a temporary protecting group, allowing other parts of the molecule to be modified before its conversion to the carboxylic acid. This is a common strategy in natural product synthesis to manage the reactivity of different functional groups.
Development of Novel Materials through Functionalization
Aromatic esters are an important class of compounds in materials science, finding applications in polymers, liquid crystals, and organic electronics. researchgate.netnih.govmdpi.comrsc.org The functionalization of this compound could lead to the development of novel materials with tailored properties.
For example, the di-functionalization of the aromatic ring through sequential cross-coupling reactions could yield monomers for the synthesis of specialty polymers. The presence of halogen atoms in the polymer backbone can impart desirable properties such as flame retardancy, thermal stability, and altered electronic properties.
Furthermore, the rigid aromatic core and the potential for derivatization make this compound a candidate for the synthesis of liquid crystalline materials. By attaching appropriate mesogenic units to the aromatic ring, it may be possible to create new liquid crystals with specific phase behaviors.
In the field of organic electronics, halogenated aromatic compounds are often used as building blocks for organic semiconductors. The electronic properties of the aromatic ring can be tuned by the choice of substituents introduced via functionalization of the halogen atoms, potentially leading to new materials for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Table 3: Potential Material Science Applications
| Application Area | Rationale for Use | Potential Properties |
| Specialty Polymers | Monomer with multiple functionalization sites | Flame retardancy, thermal stability |
| Liquid Crystals | Rigid core for mesogen attachment | Tunable phase behavior |
| Organic Electronics | Building block for organic semiconductors | Modified electronic properties |
This compound represents a versatile and potentially valuable building block for advanced organic synthesis. Although its specific applications are yet to be extensively explored, its unique chemical structure, characterized by three distinct halogen atoms and a protected carboxylic acid group, opens up a multitude of possibilities for the synthesis of complex and valuable molecules. From the development of new pharmaceuticals and agrochemicals to the construction of intricate natural products and the creation of novel functional materials, the synthetic potential of this compound is significant. Further research into the reactivity and applications of this compound is warranted to fully unlock its utility in the field of chemical sciences.
Future Research Directions and Outlook
Exploration of Novel and Efficient Synthetic Routes
The synthesis of polysubstituted benzenes requires careful strategic planning to control the regiochemistry of the substitution patterns. pressbooks.pubyoutube.com Currently, the synthesis of tert-Butyl 3-bromo-4-chloro-5-fluorobenzoate likely involves multi-step processes that may include electrophilic halogenation of a simpler precursor. However, the directing effects of the existing substituents can lead to mixtures of isomers and potentially low yields. libretexts.org
Future research should focus on developing more streamlined and efficient synthetic pathways. This could involve:
Orthogonal Synthesis: Developing routes where each substituent is installed independently without interfering with others. This might involve starting with a pre-functionalized aniline (B41778) and using Sandmeyer-type reactions to introduce the halogens, offering precise control over their placement.
Catalytic C-H Activation: Investigating modern catalytic methods to directly and selectively install the halogen atoms onto a simpler benzoate (B1203000) precursor. This would improve atom economy and reduce the number of synthetic steps.
Flow Chemistry: Adapting synthetic routes to continuous flow processes. This can enhance reaction control, improve safety when handling hazardous halogenating agents, and facilitate easier scale-up.
A comparison of a hypothetical traditional route with a potential novel route is presented below.
| Feature | Hypothetical Traditional Route | Proposed Novel Route (e.g., via C-H Activation) |
| Starting Material | 3-Fluoro-4-chlorobenzoic acid | tert-Butyl benzoate |
| Key Steps | Esterification, followed by regioselective bromination | Directed, sequential C-H chlorination, fluorination, and bromination |
| Regiocontrol | Challenging; may produce isomeric byproducts | High; guided by directing groups and specific catalysts |
| Atom Economy | Moderate; involves stoichiometric reagents | High; catalytic approach reduces waste |
| Efficiency | Potentially lower yields due to purification challenges | Potentially higher yields and purity |
Investigation of Undiscovered Reactivity Profiles
The presence of three distinct carbon-halogen bonds (C-Br, C-Cl, C-F) is the most significant feature of this molecule, offering a platform for selective chemical transformations. The differential reactivity of these bonds, particularly in metal-catalyzed cross-coupling reactions, is a key area for exploration. Generally, the order of reactivity for these couplings is C-Br > C-Cl >> C-F.
Future investigations should systematically explore this selective reactivity:
Selective Cross-Coupling: Developing robust protocols for Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions that exclusively target the C-Br bond, leaving the C-Cl and C-F bonds intact for subsequent transformations. This would allow for the sequential and controlled introduction of different functional groups.
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the halogens and the carboxyl group could activate the ring for SNAr reactions. Research could identify conditions under which a nucleophile could displace one of the halogens, likely the chlorine or fluorine, depending on the reaction conditions and the nature of the nucleophile.
Directed Ortho-Metalation (DoM): The substituents on the ring could potentially direct metalation (e.g., lithiation) to the sole remaining C-H position, opening another avenue for functionalization.
| Potential Reaction Type | Target Bond/Position | Potential Reagents | Expected Outcome |
| Suzuki Coupling | C-Br | Arylboronic acid, Pd catalyst, base | Selective formation of a biaryl compound |
| Sonogashira Coupling | C-Br | Terminal alkyne, Pd/Cu catalysts, base | Selective alkynylation of the aromatic ring |
| Buchwald-Hartwig Amination | C-Br | Amine, Pd catalyst, base | Selective introduction of a nitrogen substituent |
| Nucleophilic Aromatic Substitution | C-Cl or C-F | Strong nucleophile (e.g., NaOMe) | Replacement of a halogen with the nucleophile |
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry provides powerful tools for understanding and predicting the behavior of complex molecules. researchgate.net For a molecule like this compound, computational studies can offer insights that would be time-consuming and costly to determine experimentally.
Future research should leverage advanced computational modeling to:
Predict Reaction Regioselectivity: Using methods like Density Functional Theory (DFT) to calculate the activation energies for reactions at different positions on the ring. researchgate.net This can predict the most likely outcome of electrophilic or nucleophilic attacks and guide the design of selective synthetic strategies.
Model Transition States: Elucidating the transition state structures for key reactions, such as oxidative addition in cross-coupling cycles. This can explain the observed selectivity (e.g., C-Br vs. C-Cl reactivity) and help in designing more efficient catalysts.
Analyze Non-Covalent Interactions: Investigating the role of halogen bonding, a specific type of non-covalent interaction, in the molecule's crystal packing or its interaction with catalyst surfaces. nih.govacs.org This can be crucial for applications in materials science and drug design.
Development of High-Throughput Methodologies for Derivatization
The structure of this compound makes it an ideal scaffold for the creation of chemical libraries for drug discovery and materials science. High-throughput and automated synthesis methods can rapidly generate a large number of derivatives from a common core structure. rsc.org
Future work in this area should focus on:
Parallel Synthesis: Developing automated parallel synthesis platforms that use the selective reactivity of the C-Br bond. By reacting the scaffold in a multi-well plate format with a diverse array of building blocks (e.g., boronic acids, amines, alkynes), a library of hundreds of unique compounds could be generated efficiently. waseda.jp
Scaffold Decoration: Using the full potential of the molecule by developing a suite of sequential, high-throughput reactions that modify the scaffold at the C-Br, C-Cl, and ester positions in a controlled order.
Miniaturization: Employing microfluidics or other miniaturized reactor technologies to perform derivatization reactions on a small scale, reducing reagent consumption and waste while accelerating the discovery process.
Contribution to Sustainable Chemical Synthesis
Modern chemistry places a strong emphasis on sustainability and green principles. rsc.org The synthesis and use of halogenated compounds, which are crucial in many industries, must be evaluated for their environmental impact. mdpi.com
Future research on this compound should aim to:
Biocatalytic Halogenation: Explore the use of halogenating enzymes (halogenases) for the synthesis of the parent compound or its precursors. nih.govresearchgate.netresearchgate.net These enzymes operate under mild conditions and can offer high regioselectivity, providing a greener alternative to traditional chemical methods.
Greener Solvents and Reagents: Replace hazardous solvents and halogenating agents with more environmentally benign alternatives. This includes exploring ionic liquids or supercritical fluids as reaction media and using safer sources of halogens.
Catalyst Efficiency and Recycling: Focus on developing highly active catalysts for its synthesis and derivatization that can be used at very low loadings and can be easily recovered and recycled, minimizing metal waste.
Renewable Feedstocks: Investigate pathways to synthesize aromatic building blocks from renewable biomass sources rather than petroleum feedstocks, contributing to a more sustainable chemical industry. nih.govsemanticscholar.org
Q & A
Q. What are the common synthetic routes for tert-butyl 3-bromo-4-chloro-5-fluorobenzoate, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via esterification of 3-bromo-4-chloro-5-fluorobenzoic acid with tert-butanol under acidic catalysis (e.g., H₂SO₄ or HCl). Key steps include:
- Activating the carboxylic acid using coupling agents like DCC/DMAP.
- Monitoring reaction progress via TLC or HPLC to optimize reaction time and temperature (e.g., 60–80°C under reflux).
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester.
- Critical Consideration : The halogen substituents (Br, Cl, F) may influence reactivity; ensure anhydrous conditions to avoid hydrolysis .
Q. How should this compound be characterized to confirm structural integrity?
- Methodology :
- Multinuclear NMR : Use ¹H NMR to identify aromatic protons (downfield shifts due to electron-withdrawing halogens) and tert-butyl protons (singlet at ~1.3–1.5 ppm). ¹³C NMR confirms the ester carbonyl (~165–170 ppm) and quaternary carbons. ¹⁹F NMR detects the fluorine environment (specific coupling patterns).
- Mass Spectrometry : High-resolution ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).
- Elemental Analysis : Validate C, H, N, and halogen content to confirm stoichiometry .
Q. What stability considerations are critical for storing and handling this compound?
- Methodology :
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or thermal decomposition. Avoid exposure to moisture, strong acids/bases, or oxidizing agents, as the tert-butyl ester is labile under acidic/alkaline conditions .
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor purity via HPLC. Use silica gel TLC to detect hydrolysis products (free carboxylic acid) .
Advanced Research Questions
Q. How does the steric and electronic profile of the tert-butyl group influence cross-coupling reactions involving this compound?
- Methodology :
- Steric Effects : The tert-butyl group may hinder nucleophilic attack at the ester carbonyl, directing reactivity toward halogen substituents (e.g., Suzuki-Miyaura coupling at the Br position). Use bulky ligands (e.g., SPhos) to enhance selectivity for bromine over chlorine .
- Electronic Effects : Fluorine’s electronegativity activates the aromatic ring for electrophilic substitution. DFT calculations (e.g., Gaussian) can model charge distribution and predict reactive sites. Pair with experimental validation via kinetic studies .
Q. How can researchers resolve contradictions in reaction yields when using this compound in multi-step syntheses?
- Methodology :
- Reaction Monitoring : Use in-situ IR or ¹⁹F NMR to track intermediate formation and side reactions (e.g., dehalogenation or ester hydrolysis).
- Control Experiments : Compare yields under varying conditions (e.g., Pd catalyst loading, solvent polarity). For example, DMF may stabilize intermediates better than THF.
- Impurity Profiling : LC-MS or GC-MS to identify byproducts (e.g., tert-butyl alcohol from ester cleavage). Reference synthetic protocols for analogous halogenated benzoates .
Q. What experimental designs are recommended to study the compound’s reactivity under acidic or basic conditions?
- Methodology :
- Kinetic Studies : Expose the compound to buffered solutions (pH 1–14) and monitor degradation rates via UV-Vis spectroscopy (λmax ~250–300 nm for aromatic systems).
- Mechanistic Probes : Use isotopic labeling (e.g., D₂O) to trace hydrolysis pathways. For acid-catalyzed reactions, employ zeolites (e.g., H-ZSM-5) as solid acid catalysts and analyze intermediates via solid-state NMR .
- Computational Support : DFT calculations (B3LYP/6-31G*) to model transition states and identify rate-determining steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
